molecular formula C5H5N3O B2915367 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 929974-20-9

2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B2915367
CAS No.: 929974-20-9
M. Wt: 123.115
InChI Key: NYRUKDNUGWOFCY-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 929974-20-9) is a high-value heterocyclic building block with the molecular formula C5H5N3O and a molecular weight of 123.11 g/mol . This compound features a pyrrole ring core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . It serves as a key precursor in the synthesis of novel pyrrole derivatives, such as 1H-pyrrol-3(2H)-ylidenes, which are accessed via reactions with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD) . These scaffolds are crucial for research into compounds with potential anti-inflammatory, antioxidant, and anticancer activities . The presence of both amino and carbonitrile functional groups on the dihydropyrrole ring allows for diverse chemical modifications, making it a versatile intermediate for constructing more complex heterocyclic systems for research and development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with care and refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

5-amino-3-hydroxy-2H-pyrrole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h9H,2H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMRRMPKHXPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N1)N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, the oxidative cyclization of β-enaminones has been demonstrated as an effective route, often involving a rearrangement step after ring formation .

Industrial Production Methods

Industrial production of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Catalysts such as copper (II) or iodine can be employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents, which influence their physical properties and synthetic yields. A comparative analysis is summarized below:

Compound Name (Reference) Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR)
Parent Compound None 179.22 Not reported IR: ν(C≡N) ~2200 cm⁻¹
2-Amino-5-sec-butyl derivative sec-Butyl at position 5 179.22 Not reported Computationally estimated NMR
6d (Benzylpiperidinyl) Benzylpiperidinyl at position 2 ~400 (estimated) 143–145 83 ¹H NMR: δ 2.30–2.40 (m, 2H), δ 7.25–7.35 (m, 5H)
6g (Cyclohexylamino) Cyclohexylamino at position 2 ~350 (estimated) 216–218 95 ¹³C NMR: δ 115.2 (C≡N)
4-Methyl-5-(4-nitrobenzylidene) 4-Nitrobenzylidene at position 5 ~300 (estimated) Not reported
4-Amino-5-benzoyl-1-benzyl derivative Benzoyl at position 5, benzyl at position 1 ~450 (estimated) Not reported 40
3j (Methylphenylpyrrolyl) Methylphenyl at position 2 ~300 (estimated) 228–230 87 ¹H NMR: δ 7.25–7.45 (m, 5H)
Key Observations:
  • Substituent Effects on Melting Points: Bulky substituents (e.g., cyclohexylamino in 6g) increase melting points (>200°C), likely due to enhanced crystal packing .
  • Synthetic Yields: Electron-donating groups (e.g., cyclohexylamino in 6g) correlate with higher yields (95%), whereas complex substitutions (e.g., benzoyl/benzyl in ) reduce yields (40%) due to steric hindrance.
  • Spectral Signatures : Nitrile IR stretches (~2200 cm⁻¹) are consistent across analogs, while substituent-specific shifts in NMR (e.g., aromatic protons in 6d and 3j) confirm structural variations .

Reactivity and Functional Group Interactions

  • Nitrile Group : The C≡N group participates in cyclization and nucleophilic addition reactions, enabling further derivatization .
  • Oxo Group : The 4-oxo moiety facilitates hydrogen bonding, influencing solubility and intermolecular interactions .
  • Amino Group: The 2-amino group is a common site for Schiff base formation or amidation, critical for bioactivity optimization .

Biological Activity

2-Amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C5H5N3OC_5H_5N_3O and a molecular weight of approximately 123.11 g/mol, is being investigated for its antibacterial and antifungal properties, among other pharmacological effects.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC5_5H5_5N3_3O
Molecular Weight123.1127 g/mol
CAS Number51495-826

Antibacterial Activity

Research indicates that 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile exhibits significant antibacterial properties. In a study evaluating various pyrrole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for various bacterial strains ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action :
    • The antibacterial efficacy is attributed to the interaction of the compound with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains.

  • Fungal Strains Tested :
    • The compound was tested against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate antifungal activity .
  • Comparative Efficacy :
    • The efficacy of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile was found to be comparable to established antifungal agents, suggesting its potential as a therapeutic candidate in treating fungal infections.

Study 1: Evaluation of Antimicrobial Effects

A recent study evaluated the antimicrobial effects of various pyrrole derivatives, including 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile. The results highlighted its effectiveness against common pathogens:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195

The study concluded that the presence of specific functional groups in the structure enhances the antimicrobial activity of these compounds .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the SAR of pyrrole derivatives indicated that modifications at certain positions significantly influence biological activity. For instance, substituents on the nitrogen and carbon atoms were crucial for enhancing both antibacterial and antifungal activities .

Q & A

Q. What are the key considerations for synthesizing 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile with high purity and yield?

Methodological Answer: Synthesis optimization should involve factorial design experiments to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, using a two-level factorial design can identify interactions between parameters like reaction time and reagent stoichiometry . Similar pyrrole derivatives have been synthesized via condensation reactions of 1,3-dicarbonyl compounds with nitriles, where pH control and inert atmospheres are critical to avoid side reactions . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol can enhance purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation, as demonstrated in studies of analogous pyrrolo-pyrimidine derivatives . Complement this with 1^1H/13^13C NMR to confirm functional groups (e.g., the amine at C2 and carbonyl at C4) and FT-IR to identify stretching vibrations (e.g., C≡N at ~2200 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Replicate experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity).
  • Use multivariate analysis to isolate confounding variables (e.g., pH, temperature).
  • Cross-reference with theoretical frameworks, such as molecular docking to predict binding affinities against target proteins, aligning experimental data with computational models .

Q. What experimental designs are suitable for probing the reaction mechanism of this compound in heterocyclic ring formation?

Methodological Answer: Employ kinetic isotope effects (KIE) studies to identify rate-determining steps, or use 13^{13}C-labeled reagents to trace carbon migration pathways. For example, in analogous pyrrole syntheses, isotopic labeling revealed nucleophilic attack at the carbonyl group as a key step . Time-resolved FT-IR or in situ NMR can monitor intermediate formation, while density functional theory (DFT) calculations model transition states .

Q. How can computational chemistry enhance the prediction of this compound’s reactivity in novel synthetic pathways?

Methodological Answer: Use quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to calculate frontier molecular orbitals (FMOs), predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations can model solvent effects on reaction trajectories. For instance, studies on morpholino-pyrrole derivatives used DFT to rationalize regioselectivity in cycloaddition reactions .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate contradictory spectral data (e.g., NMR vs. SC-XRD) into a cohesive structural model?

Methodological Answer: Apply Bayesian statistics to weigh evidence from conflicting datasets. For example, if NMR suggests conformational flexibility (e.g., rotamers), compare with SC-XRD torsional angles to identify dominant conformers. Dynamic NMR experiments at variable temperatures can resolve exchange broadening, while Hirshfeld surface analysis quantifies intermolecular interactions influencing crystallographic packing .

Q. What role does theoretical chemistry play in guiding the synthesis of derivatives with enhanced bioactivity?

Methodological Answer: Structure-activity relationship (SAR) models, built using comparative molecular field analysis (CoMFA), can prioritize substituents at C3 or C5 for functionalization. For instance, electron-withdrawing groups (e.g., -CN) at C3 in pyrrole derivatives were shown to enhance antimicrobial activity via Hammett σ-parameter correlations .

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